![molecular formula C13H8ClFO3 B6381665 5-(4-Carboxy-3-fluorophenyl)-2-chlorophenol, 95% CAS No. 1261902-52-6](/img/structure/B6381665.png)
5-(4-Carboxy-3-fluorophenyl)-2-chlorophenol, 95%
Overview
Description
5-(4-Carboxy-3-fluorophenyl)-2-chlorophenol, 95% (5-CFPC-2-Cl), is a synthetic compound commonly used in scientific research. It is a member of the phenol family and is used in various laboratory experiments. 5-CFPC-2-Cl has been used in a variety of scientific research applications including but not limited to, organic synthesis, biochemistry, and pharmacology. This compound has been found to have a variety of biochemical and physiological effects and is used in a wide range of laboratory experiments.
Scientific Research Applications
5-(4-Carboxy-3-fluorophenyl)-2-chlorophenol, 95% has been used in a variety of scientific research applications. It has been used in organic synthesis, as a reagent in the synthesis of other organic compounds. It has also been used in biochemistry, as a reagent in the synthesis of various enzymes and proteins. In pharmacology, 5-(4-Carboxy-3-fluorophenyl)-2-chlorophenol, 95% has been used in the synthesis of various drugs and pharmaceuticals. It has also been used in the synthesis of various organic compounds for use in medical imaging.
Mechanism of Action
5-(4-Carboxy-3-fluorophenyl)-2-chlorophenol, 95% is a synthetic compound, so its exact mechanism of action is unknown. However, it is believed to work by affecting the activity of enzymes and proteins in the body. It is thought to bind to specific enzymes and proteins, which then affects their activity. This can lead to a range of biochemical and physiological effects, depending on the specific enzyme or protein affected.
Biochemical and Physiological Effects
5-(4-Carboxy-3-fluorophenyl)-2-chlorophenol, 95% has been found to have a variety of biochemical and physiological effects. In laboratory experiments, it has been found to affect the activity of various enzymes and proteins, leading to changes in the biochemical and physiological processes they control. For example, it has been found to affect the activity of enzymes involved in cellular respiration, leading to changes in the rate of respiration. It has also been found to affect the activity of enzymes involved in the metabolism of carbohydrates, leading to changes in the rate of metabolism.
Advantages and Limitations for Lab Experiments
The use of 5-(4-Carboxy-3-fluorophenyl)-2-chlorophenol, 95% in laboratory experiments has both advantages and limitations. One advantage is that it is relatively easy to synthesize and use in experiments. It is also relatively stable, which makes it easier to store and use in experiments. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, which can make it difficult to use in experiments that require aqueous solutions. Additionally, its effects on enzymes and proteins are not always predictable, which can make it difficult to control the outcome of an experiment.
Future Directions
There are several potential future directions for the use of 5-(4-Carboxy-3-fluorophenyl)-2-chlorophenol, 95% in scientific research. One potential direction is the use of this compound in the development of new drugs and pharmaceuticals. It could also be used in the development of new imaging agents for medical imaging. Additionally, it could be used in the development of new catalysts for organic synthesis. Finally, it could be used in the development of new enzymes and proteins for use in biochemistry and pharmacology.
Synthesis Methods
5-(4-Carboxy-3-fluorophenyl)-2-chlorophenol, 95% is synthesized through a process called nucleophilic substitution. This process involves the reaction of an organic compound with a nucleophile, which is a molecule that can donate electrons to form a bond with the organic compound. The nucleophile is usually a halogen, such as chlorine or bromine, and the organic compound is usually an aromatic compound, such as phenol. In the case of 5-(4-Carboxy-3-fluorophenyl)-2-chlorophenol, 95%, the nucleophile is chlorine and the organic compound is phenol. The reaction proceeds through a series of steps, starting with the formation of a covalent bond between the chlorine and the phenol. This bond is then broken, allowing the chlorine to be replaced by the carboxy group. The carboxy group then reacts with the fluorine atom, forming the 5-(4-Carboxy-3-fluorophenyl)-2-chlorophenol, 95% molecule.
properties
IUPAC Name |
4-(4-chloro-3-hydroxyphenyl)-2-fluorobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO3/c14-10-4-2-8(6-12(10)16)7-1-3-9(13(17)18)11(15)5-7/h1-6,16H,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRKKPMVUINOBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)O)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686063 | |
Record name | 4'-Chloro-3-fluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80686063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Carboxy-3-fluorophenyl)-2-chlorophenol | |
CAS RN |
1261902-52-6 | |
Record name | 4'-Chloro-3-fluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80686063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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